molecular formula C30H46 B15167193 1-(Icos-5-EN-5-YL)naphthalene CAS No. 573999-45-8

1-(Icos-5-EN-5-YL)naphthalene

Katalognummer: B15167193
CAS-Nummer: 573999-45-8
Molekulargewicht: 406.7 g/mol
InChI-Schlüssel: WVNIKGCWCABTHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Icos-5-EN-5-YL)naphthalene is a chemical compound with the molecular formula C30H46. It consists of a naphthalene ring substituted with a long-chain alkyl group at the 1-position. This compound is part of the broader class of alkylated naphthalenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-(Dodec-1-EN-1-YL)naphthalene
  • 1-(Hexadec-1-EN-1-YL)naphthalene
  • 1-(Octadec-1-EN-1-YL)naphthalene

Comparison: 1-(Icos-5-EN-5-YL)naphthalene is unique due to its specific alkyl chain length and position of the double bond. This structural feature imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other alkylated naphthalenes. The presence of the double bond in the alkyl chain also allows for additional chemical modifications, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

573999-45-8

Molekularformel

C30H46

Molekulargewicht

406.7 g/mol

IUPAC-Name

1-icos-5-en-5-ylnaphthalene

InChI

InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3

InChI-Schlüssel

WVNIKGCWCABTHK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.